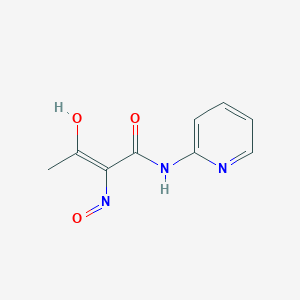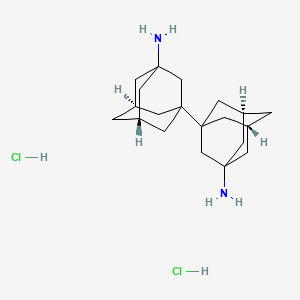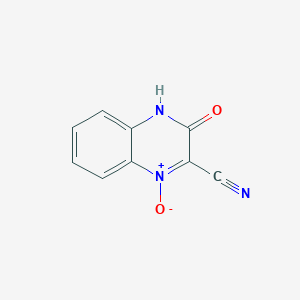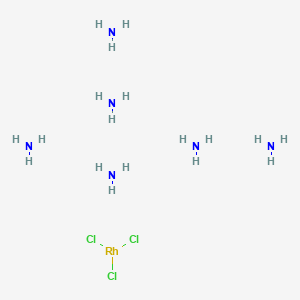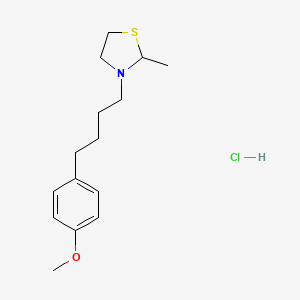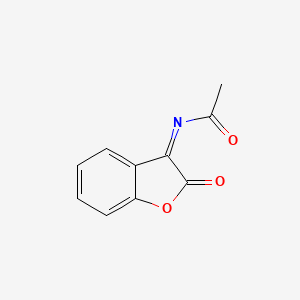
N-(2-oxo-1-benzofuran-3-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-1-benzofuran-3-ylidene)acetamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of N-(2-oxo-1-benzofuran-3-ylidene)acetamide typically involves a Claisen–Schmidt-type condensation reaction. This reaction is carried out by condensing 2-formylbenzoic acid with acetamide in the presence of a base such as sodium hydroxide in methanol. The reaction proceeds under mild conditions and yields the desired product in good yield .
Analyse Des Réactions Chimiques
N-(2-oxo-1-benzofuran-3-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often benzofuran derivatives with modified functional groups .
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antiviral and antimicrobial activities.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-oxo-1-benzofuran-3-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
Comparaison Avec Des Composés Similaires
N-(2-oxo-1-benzofuran-3-ylidene)acetamide can be compared with other benzofuran derivatives such as:
(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)acetic acid: Similar in structure but with different functional groups, leading to varied biological activities.
N-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides: These compounds have shown potential as anticancer agents and share a similar benzofuran core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H7NO3 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
N-(2-oxo-1-benzofuran-3-ylidene)acetamide |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-9-7-4-2-3-5-8(7)14-10(9)13/h2-5H,1H3 |
Clé InChI |
OSLWNKVXLRBPCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C1C2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
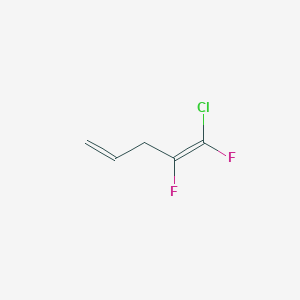
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
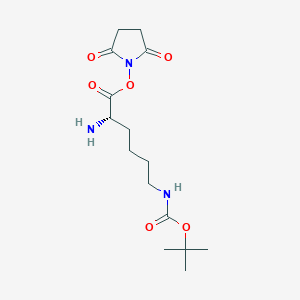
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

